![molecular formula C11H7N3 B14744452 Pyrido[3,2-H]cinnoline CAS No. 231-20-9](/img/structure/B14744452.png)
Pyrido[3,2-H]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,2-H]cinnoline is a heterocyclic compound that belongs to the class of cinnolines It is characterized by a fused ring system consisting of a pyridine ring and a cinnoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-H]cinnoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the treatment of 6-hydroxylaminoquinoline with xanthine oxidase or the reduction of 6-nitroquinoline with glucose in an alkaline medium (30% NaOH) can yield this compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency of industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[3,2-H]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound oxides, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrido[3,2-H]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism of action of Pyrido[3,2-H]cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Pyrido[3,2-H]cinnoline can be compared with other similar compounds, such as:
Cinnoline: A parent compound with a similar fused ring system but lacking the pyridine ring.
Quinoxaline: Another fused heterocyclic compound with a benzene ring fused to a pyrazine ring.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties .
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structural features and reactivity make it a valuable target for synthetic and medicinal chemists
Eigenschaften
CAS-Nummer |
231-20-9 |
|---|---|
Molekularformel |
C11H7N3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
pyrido[3,2-h]cinnoline |
InChI |
InChI=1S/C11H7N3/c1-2-8-3-4-9-5-7-13-14-11(9)10(8)12-6-1/h1-7H |
InChI-Schlüssel |
OUTISQSDRYHMII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C2)C=CN=N3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


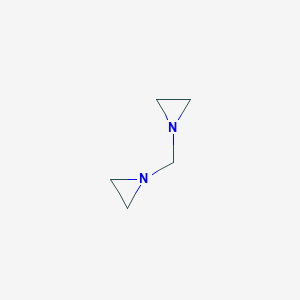
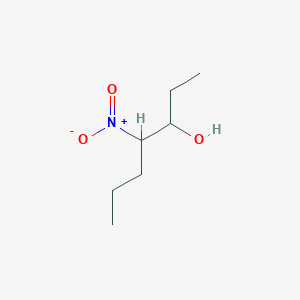
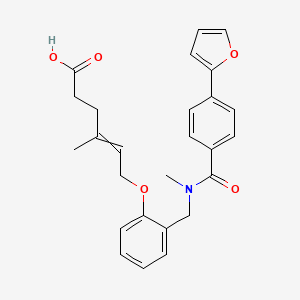
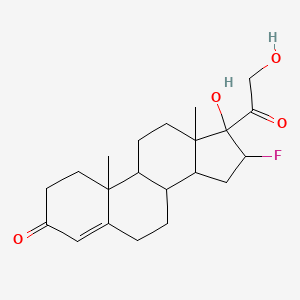
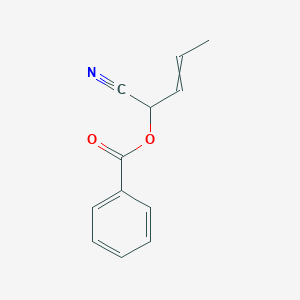
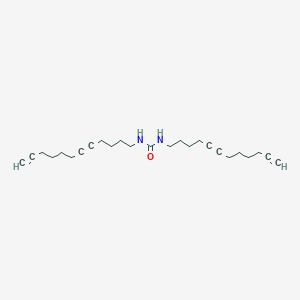

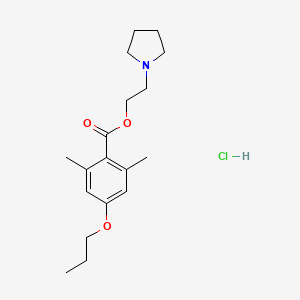
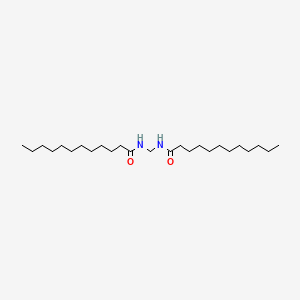
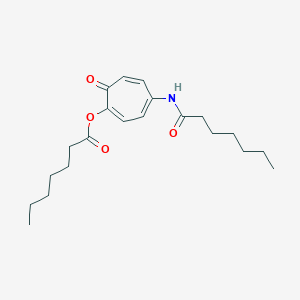
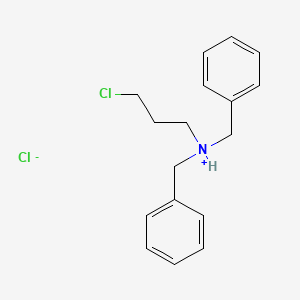
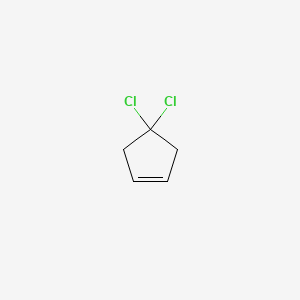
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
